molecular formula C15H17N3O3S B1679457 Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate CAS No. 99632-94-7

Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate

Cat. No.: B1679457
CAS No.: 99632-94-7
M. Wt: 319.4 g/mol
InChI Key: ZIGMMUKDYCABPW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ro 19-4603 involves several steps, starting with the formation of the imidazothienodiazepine core. The reaction conditions typically involve the use of tert-butyl esters and various reagents to achieve the desired structure .

Chemical Reactions Analysis

Ro 19-4603 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Ro 19-4603 is unique among benzodiazepine receptor ligands due to its imidazothienodiazepine structure. Similar compounds include:

Ro 19-4603 stands out due to its specific structure and the unique effects it exerts on the benzodiazepine binding site .

Biological Activity

Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate, also known as Ro 19-4603, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Chemical Structure

Synthesis Methods

The synthesis of this compound involves various chemical reactions including cycloadditions and annulation processes. A notable method involves the one-pot annulation process which has been shown to yield imidazo[1,5-a][1,4]benzodiazepines efficiently with yields ranging from 70% to 89% .

This compound primarily interacts with the GABA_A receptor system. It has been reported to exhibit anxiolytic and anticonvulsant properties by acting as a positive allosteric modulator of these receptors . The compound's ability to enhance GABAergic neurotransmission contributes to its therapeutic effects.

Pharmacological Studies

Research indicates that Ro 19-4603 has a high affinity for GABA_A receptors and can modulate their activity without directly activating them. This property is crucial in developing safer anxiolytic drugs with fewer side effects compared to traditional benzodiazepines .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnxiolyticReduces anxiety-like behavior
AnticonvulsantPrevents seizure activity
GABA_A ModulationEnhances GABAergic transmission

Study on Anxiolytic Effects

In a controlled study involving animal models, Ro 19-4603 demonstrated significant anxiolytic effects comparable to established anxiolytics like diazepam. The study noted a marked reduction in anxiety-related behaviors in treated subjects when subjected to stress-inducing stimuli .

Seizure Prevention Study

Another study focused on the anticonvulsant properties of the compound. It was administered to rodents prone to seizures induced by electrical stimulation. The results indicated a substantial decrease in seizure frequency and duration among treated subjects compared to controls .

Properties

IUPAC Name

tert-butyl 8-methyl-7-oxo-5-thia-1,8,12-triazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-15(2,3)21-14(20)11-10-7-17(4)13(19)12-9(5-6-22-12)18(10)8-16-11/h5-6,8H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGMMUKDYCABPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90244173
Record name Ro 19-4603
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99632-94-7
Record name Ro 19-4603
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099632947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro 19-4603
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate
Reactant of Route 2
Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate
Reactant of Route 3
Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate
Reactant of Route 4
Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate

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